molecular formula C22H25N3O9 B4922319 1-(3,4-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(3,4-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine oxalate

Cat. No. B4922319
M. Wt: 475.4 g/mol
InChI Key: JXCIZESRIOYSSO-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine oxalate, commonly known as DNOP, is a chemical compound that has gained significant attention in scientific research. DNOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

DNOP has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, DNOP has been studied for its potential as a novel anti-cancer agent. In drug discovery, DNOP has been used as a lead compound to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuroscience, DNOP has been used to study the role of serotonin receptors in the regulation of mood and behavior.

Mechanism of Action

DNOP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. Activation of these receptors leads to the modulation of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DNOP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. In addition, DNOP has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNOP is its high selectivity for serotonin receptors, which allows for the specific modulation of neurotransmitter release. However, one of the limitations of DNOP is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for DNOP research, including the development of new drugs based on DNOP for the treatment of neurological disorders, the investigation of the molecular mechanisms underlying the biochemical and physiological effects of DNOP, and the optimization of the synthesis method to improve the yield and purity of DNOP. In addition, further studies are needed to investigate the potential applications of DNOP in other fields, such as agriculture and environmental science.
In conclusion, DNOP is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DNOP have been discussed in this paper. Further research is needed to fully understand the potential of DNOP and its applications in different fields.

Synthesis Methods

DNOP can be synthesized using a variety of methods, including the reaction of 1-(3,4-dimethoxybenzoyl)piperazine with 4-nitrobenzyl bromide in the presence of a base, followed by acidification with oxalic acid. The yield of DNOP can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5.C2H2O4/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIZESRIOYSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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